

# Physical and chemical properties of 4-methoxyindazoles

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Methoxy-1*H*-indazol-3(2*H*)-one

Cat. No.: B1593131

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Methoxyindazoles

**Authored by: Gemini, Senior Application Scientist**

**Introduction: The Indazole Scaffold and the**

**Influence of the 4-Methoxy Group**

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.<sup>[1]</sup> Its unique structural and electronic properties have led to its incorporation into a wide array of pharmacologically active agents, including those with antitumor, anti-inflammatory, and anti-HIV activities.<sup>[1]</sup> The substitution pattern on the indazole core is critical for modulating its biological activity, and the introduction of a methoxy group at the 4-position (4-methoxyindazole) imparts specific characteristics that are of significant interest to researchers in drug development.

The 4-methoxy group, an electron-donating substituent, profoundly influences the molecule's polarity, hydrogen bonding capability, and the reactivity of the aromatic ring. This guide provides a detailed exploration of the physical and chemical properties of 4-methoxyindazoles, offering field-proven insights and experimental protocols to support researchers in their work with this important class of compounds.

## Part 1: Core Physical and Spectroscopic Properties

The fundamental physical and spectroscopic properties of a compound are the bedrock of its characterization and application. The 4-methoxy group influences solubility, melting point, and provides distinct signatures in spectroscopic analyses.

## Physical Properties Summary

The physical properties of 4-methoxy-1H-indazole are summarized below. These values are crucial for experimental design, including solvent selection for reactions, purification, and formulation.

Property	Value	Source/Comment
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O	<a href="#">[2]</a>
Molecular Weight	148.16 g/mol	<a href="#">[2]</a>
Appearance	White to off-white crystalline solid	Inferred from related structures like 5-methoxy-1H-indazole. <a href="#">[3]</a>
Melting Point	Data not consistently available in literature; requires experimental determination.	
Solubility	Soluble in organic solvents (e.g., ethanol, DMSO); limited solubility in water.	Based on the properties of similar indazole derivatives. <a href="#">[3]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[2]</a>
Hydrogen Bond Donor Count	1	<a href="#">[2]</a>
pKa	Estimated ~13-14 for the N-H proton.	Indazole N-H protons typically have pKa values in this range in DMSO. <a href="#">[4]</a> The electron-donating methoxy group may slightly increase this value.

**Causality Insight:** The presence of the methoxy group's oxygen atom adds a hydrogen bond acceptor site, increasing polarity compared to unsubstituted indazole.[\[2\]](#) However, the overall

molecule remains largely hydrophobic, explaining its good solubility in organic solvents and limited aqueous solubility.[\[3\]](#) The N-H proton on the pyrazole ring allows the molecule to also act as a hydrogen bond donor.[\[2\]](#)

## Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of 4-methoxyindazole. The following data serve as a reference for researchers.

- $^1\text{H}$  NMR (Proton NMR): The proton NMR spectrum provides a distinct fingerprint. The methoxy group appears as a sharp singlet, while the aromatic protons give signals in the downfield region.
  - Predicted  $^1\text{H}$  NMR Data (500 MHz, DMSO-d<sub>6</sub>):
    - ~13.3 ppm (s, 1H): N-H proton of the pyrazole ring.[\[5\]](#)
    - ~8.0 ppm (s, 1H): C3-H proton.
    - ~7.3 ppm (d, 1H): Aromatic proton.
    - ~7.0 ppm (t, 1H): Aromatic proton.
    - ~6.8 ppm (d, 1H): Aromatic proton.
    - ~3.9 ppm (s, 3H): -OCH<sub>3</sub> protons.[\[5\]](#)
- $^{13}\text{C}$  NMR (Carbon NMR): The carbon spectrum complements the proton data, confirming the carbon framework.
  - Predicted  $^{13}\text{C}$  NMR Data (125 MHz, DMSO-d<sub>6</sub>):
    - ~150-155 ppm: C4-OCH<sub>3</sub> carbon.
    - ~140-145 ppm: Quaternary carbons of the ring fusion.
    - ~130-135 ppm: C3 carbon.
    - ~110-125 ppm: Other aromatic CH carbons.

- ~100-105 ppm: Aromatic CH carbon ortho to the methoxy group.
- ~55 ppm: -OCH<sub>3</sub> carbon.

IR spectroscopy is useful for identifying key functional groups.

- Key IR Absorption Bands (cm<sup>-1</sup>):
  - ~3100-3200 (broad): N-H stretching vibration, indicative of hydrogen bonding.[6]
  - ~2850-3000: C-H stretching of the aromatic ring and methyl group.[7][8]
  - ~1500-1600: C=C and C=N stretching vibrations within the aromatic rings.[7]
  - ~1250-1280 (strong): Asymmetric C-O-C stretching of the aryl ether.
  - ~1020-1050 (strong): Symmetric C-O-C stretching.

Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for structural confirmation.

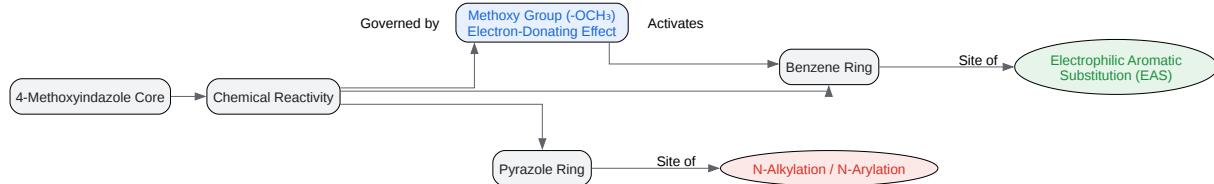
- Expected Data (Electron Ionization - EI):
  - Molecular Ion (M<sup>+</sup>): m/z = 148.06, corresponding to the exact mass of C<sub>8</sub>H<sub>8</sub>N<sub>2</sub>O.[2]
  - Key Fragments: Loss of a methyl radical (-CH<sub>3</sub>) to give m/z = 133, or loss of a formyl radical (-CHO) from rearrangement.

## Part 2: Chemical Properties and Reactivity

The chemical behavior of 4-methoxyindazole is dictated by the interplay between the electron-rich benzene ring, influenced by the methoxy group, and the pyrazole moiety.

### Electronic Effects and Reactivity

The 4-methoxy group is a strong activating, ortho-, para- directing group due to its electron-donating resonance effect. This significantly influences the regioselectivity of electrophilic aromatic substitution reactions on the benzene portion of the scaffold.

[Click to download full resolution via product page](#)

Caption: Logical relationship of reactivity in 4-methoxyindazole.

- Electrophilic Aromatic Substitution (EAS): The methoxy group activates the C5 and C7 positions towards electrophiles. However, the C7 position is generally more sterically accessible and electronically favored, making it the primary site for reactions like nitration, halogenation, and Friedel-Crafts acylation.
- Reactivity of the Pyrazole Ring: The pyrazole ring is generally electron-deficient and less susceptible to electrophilic attack than the benzene ring.
  - N-Functionalization: The N1 and N2 positions are nucleophilic and are the primary sites for alkylation, arylation, and acylation. The ratio of N1 to N2 substituted products is often dependent on the reaction conditions (base, solvent, electrophile).
  - C3 Position: The C3 position can be functionalized, often through deprotonation with a strong base followed by reaction with an electrophile.

## Role in Synthesis and Drug Discovery

4-Methoxyindazoles are valuable intermediates in the synthesis of complex molecules.<sup>[9]</sup> The indazole core is a key pharmacophore, and the methoxy group provides a handle for further modification or acts as a crucial interaction point with biological targets. For example,

substituted indazoles are investigated as potent inhibitors of enzymes like tubulin and nitric oxide synthase.[10][11]

## Part 3: Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and characterization of 4-methoxyindazole derivatives.

### Synthesis of 4-Methoxyindazole via Cyclization

This protocol is adapted from established methods for indazole synthesis, such as the reaction of a substituted aniline derivative.[12][13] The key is the precise control over diazotization and subsequent intramolecular cyclization.

Workflow for Synthesis:

Caption: Synthetic workflow for 4-methoxy-1H-indazole.

Step-by-Step Methodology:

- **Reaction Setup:** To a solution of a suitable starting material, such as 2-methyl-3-methoxyaniline, in glacial acetic acid, cool the mixture to 0-5 °C in an ice bath with stirring.
- **Diazotization:** Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. Causality: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.
- **Cyclization:** After the addition is complete, allow the mixture to stir at low temperature for 30 minutes. Then, slowly warm the reaction to room temperature and subsequently heat to ~80 °C for 1-2 hours, or until reaction completion is observed by TLC. Causality: Heating provides the activation energy for the intramolecular cyclization to form the indazole ring.
- **Work-up:** Cool the reaction mixture to room temperature and pour it into ice water. Carefully neutralize the solution with a base (e.g., 6N NaOH) to a pH of 7-8.
- **Extraction:** Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure 4-methoxy-1H-indazole.[14]

## Protocol for NMR Spectroscopic Analysis

This protocol ensures the acquisition of high-quality NMR data for structural verification.

- Sample Preparation: Accurately weigh 5-10 mg of the 4-methoxyindazole sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean vial.[15]
- Transfer: Transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred, filtering through a small cotton plug if necessary.
- Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
- Data Acquisition:
  - <sup>1</sup>H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-14 ppm is typically sufficient. Use 16-64 scans for good signal-to-noise.
  - <sup>13</sup>C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are required for quantitative accuracy.[7]
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal reference.

## Part 4: Crystallographic Information

X-ray crystallography provides the most definitive structural information for a molecule.[16]

While a specific crystal structure for the parent 4-methoxy-1H-indazole is not readily available in public databases, analysis of related structures reveals key features.

- Expected Solid-State Structure: Indazole derivatives typically form planar bicyclic systems. [17][18] In the solid state, intermolecular hydrogen bonds between the N-H of one molecule and the pyrazole nitrogen of a neighboring molecule are expected, leading to the formation of dimers or catemeric chains.[6] The 4-methoxy group would lie roughly coplanar with the aromatic ring to maximize resonance stabilization. The packing in the crystal lattice would be influenced by a combination of this hydrogen bonding and van der Waals interactions.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-1H-indazole | C8H8N2O | CID 24729333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 94444-96-9: 5-Methoxy-1H-indazole | CymitQuimica [cymitquimica.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 7-Methoxyindazole CAS#: 133841-05-1 [amp.chemicalbook.com]
- 6. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ijert.org [ijert.org]
- 9. nbinfo.com [nbinfo.com]
- 10. researchgate.net [researchgate.net]
- 11. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinfo.com [nbinfo.com]
- 13. Indazole synthesis [organic-chemistry.org]

- 14. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iosrjournals.org [iosrjournals.org]
- 18. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-methoxyindazoles]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593131#physical-and-chemical-properties-of-4-methoxyindazoles]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)